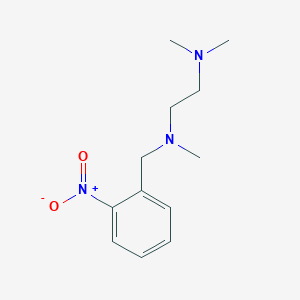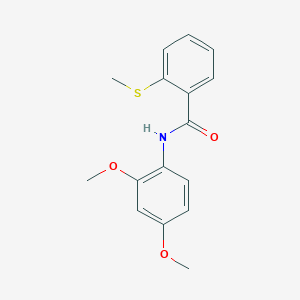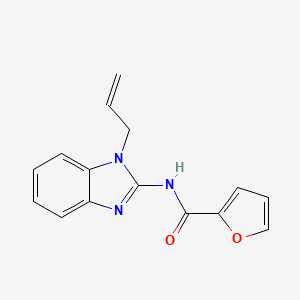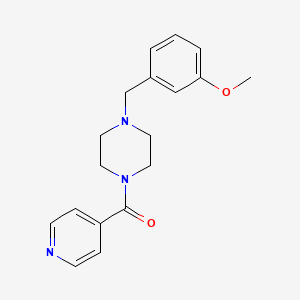![molecular formula C13H17FN2O3S B5774502 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine, also known as FPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPSP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is not fully understood. However, it is believed that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine exerts its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. In animal studies, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been shown to reduce pain and inflammation. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its versatility. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has low toxicity, which makes it a safer alternative to other compounds that have been studied for their therapeutic potential. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its low solubility, which can make it difficult to administer.
Future Directions
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine. One of the most promising directions is the development of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine-based drugs for the treatment of cancer. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine and to optimize its synthesis method.
Synthesis Methods
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzene with piperazine followed by the reaction with propionyl chloride and finally sulfonic acid. The yield of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is in the treatment of cancer. Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXMLIDLWJCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)



![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)


![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)